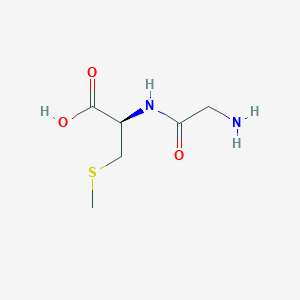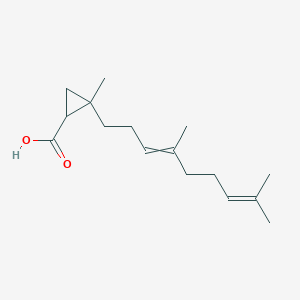
Glycyl-S-methyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-S-methyl-L-cysteine is a dipeptide composed of glycine and S-methyl-L-cysteine. This compound is of interest due to its potential biological activities and its presence in various natural sources, such as garlic and other Allium species. It is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-methyl-L-cysteine typically involves the coupling of glycine with S-methyl-L-cysteine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-S-methyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in S-methyl-L-cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: S-methyl-L-cysteine sulfoxide or S-methyl-L-cysteine sulfone.
Reduction: S-methyl-L-cysteine thiol.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Glycyl-S-methyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies on sulfur-containing amino acids.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
The mechanism of action of Glycyl-S-methyl-L-cysteine involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound may also modulate various signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-cysteine: A dipeptide composed of glycine and L-cysteine, known for its role in glutathione synthesis.
S-methyl-L-cysteine: A sulfur-containing amino acid found in garlic and other Allium species, with antioxidant and health-promoting properties.
S-methyl-L-cysteine sulfoxide: An oxidized form of S-methyl-L-cysteine, also found in garlic and known for its biological activities.
Uniqueness
Glycyl-S-methyl-L-cysteine is unique due to the presence of both glycine and S-methyl-L-cysteine in its structure, which may confer distinct biological activities compared to its individual components. Its potential health benefits and applications in various fields make it a compound of interest for further research and development.
Properties
CAS No. |
61587-01-7 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-4(6(10)11)8-5(9)2-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
QGOGLXKKLRWXQS-BYPYZUCNSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)CN |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)

![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)


![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)



